Cas no 1160573-77-2 (2-Chloro-3,5-dibromoethylbenzene)
2-Chloro-3,5-dibromoethylbenzene Chemical and Physical Properties
Names and Identifiers
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- DTXSID601294309
- 1160573-77-2
- 2-Chloro-3,5-dibromoethylbenzene
- 1,5-dibromo-2-chloro-3-ethylbenzene
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- MDL: MFCD11846038
- Inchi: 1S/C8H7Br2Cl/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2H2,1H3
- InChI Key: QTASKJLZXKVSCK-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1Cl)CC)Br
Computed Properties
- Exact Mass: 297.85825g/mol
- Monoisotopic Mass: 295.86030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 0Ų
2-Chloro-3,5-dibromoethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037702-250mg |
2-Chloro-3,5-dibromoethylbenzene |
1160573-77-2 | 250mg |
£37.00 | 2022-02-28 | ||
| Fluorochem | 037702-1g |
2-Chloro-3,5-dibromoethylbenzene |
1160573-77-2 | 1g |
£72.00 | 2022-02-28 | ||
| Fluorochem | 037702-5g |
2-Chloro-3,5-dibromoethylbenzene |
1160573-77-2 | 5g |
£215.00 | 2022-02-28 | ||
| Fluorochem | 037702-25g |
2-Chloro-3,5-dibromoethylbenzene |
1160573-77-2 | 25g |
£643.00 | 2022-02-28 | ||
| eNovation Chemicals LLC | Y1238063-250mg |
2-Chloro-3,5-dibromoethylbenzene |
1160573-77-2 | 92% | 250mg |
$185 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1238063-1g |
2-Chloro-3,5-dibromoethylbenzene |
1160573-77-2 | 92% | 1g |
$215 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1238063-5g |
2-Chloro-3,5-dibromoethylbenzene |
1160573-77-2 | 92% | 5g |
$445 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1238063-25g |
2-Chloro-3,5-dibromoethylbenzene |
1160573-77-2 | 92% | 25g |
$1160 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1238063-100g |
2-Chloro-3,5-dibromoethylbenzene |
1160573-77-2 | 92% | 100g |
$4090 | 2024-06-05 | |
| 1PlusChem | 1P01FF0F-250mg |
2-Chloro-3,5-dibromoethylbenzene |
1160573-77-2 | 92% | 250mg |
$65.00 | 2023-12-26 |
2-Chloro-3,5-dibromoethylbenzene Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-Chloro-3,5-dibromoethylbenzene
Introduction to 2-Chloro-3,5-dibromoethylbenzene (CAS No. 1160573-77-2)
2-Chloro-3,5-dibromoethylbenzene, with the chemical formula C₈H₅Br₂Cl, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its unique CAS number 1160573-77-2, has garnered attention due to its versatile structural properties and potential applications in the synthesis of fine chemicals and biologically active molecules.
The molecular structure of 2-Chloro-3,5-dibromoethylbenzene features a benzene ring substituted with two bromine atoms at the 3rd and 5th positions, and a chlorine atom at the 2nd position, with an ethyl group attached. This arrangement imparts unique reactivity, making it a valuable building block for further functionalization. The presence of both bromine and chlorine atoms allows for selective substitution reactions, enabling chemists to tailor the molecule for specific applications.
In recent years, the demand for specialized aromatic compounds like 2-Chloro-3,5-dibromoethylbenzene has increased significantly due to their role in developing novel pharmaceuticals and agrochemicals. The compound's ability to undergo cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, makes it particularly useful in constructing complex heterocyclic frameworks. These reactions are pivotal in drug discovery, where precise molecular modifications can lead to enhanced biological activity.
One of the most compelling aspects of 2-Chloro-3,5-dibromoethylbenzene is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in cancer therapy. By leveraging the reactivity of this compound, researchers have developed novel inhibitors that exhibit high selectivity and potency. For instance, recent studies have demonstrated that derivatives of 2-Chloro-3,5-dibromoethylbenzene can be used to inhibit specific kinases involved in tumor growth and progression.
The compound's utility extends beyond pharmaceuticals into the realm of material science. Its aromatic structure and halogen substituents make it an excellent candidate for designing organic semiconductors and liquid crystals. These materials are essential components in electronic devices such as OLEDs (organic light-emitting diodes) and LCDs (liquid crystal displays). The ability to fine-tune the electronic properties of these materials through structural modifications opens up new possibilities for advanced technological applications.
From a synthetic chemistry perspective, 2-Chloro-3,5-dibromoethylbenzene serves as a versatile precursor for constructing more complex molecules. The bromine atoms can be selectively removed or replaced using palladium-catalyzed reactions, while the chlorine atom can be displaced by nucleophiles under appropriate conditions. This flexibility allows chemists to explore diverse synthetic pathways and develop innovative molecular architectures.
The industrial production of 2-Chloro-3,5-dibromoethylbenzene involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advances in catalytic systems and green chemistry principles have enabled more efficient synthesis methods, reducing waste and energy consumption. These improvements align with global efforts to promote sustainable chemical manufacturing practices.
In academic research, 2-Chloro-3,5-dibromoethylbenzene has been used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its unique reactivity profile provides insights into how halogenated aromatic compounds behave under various conditions. Such studies contribute to the broader understanding of organic chemistry and inform the design of future synthetic strategies.
The pharmaceutical industry continues to explore the potential of 2-Chloro-3,5-dibromoethylbenzene derivatives for treating various diseases. Researchers are particularly interested in its ability to modulate enzyme activity through precise molecular interactions. By integrating computational modeling with experimental validation, scientists can accelerate the discovery process and identify promising candidates for further development.
Moreover, the agrochemical sector has shown interest in this compound due to its potential as a precursor for herbicides and pesticides. The structural features of 2-Chloro-3,5-dibromoethylbenzene allow for the development of compounds that exhibit potent biological activity against pests while maintaining environmental safety profiles.
As our understanding of molecular interactions evolves, so does the role of 2-Chloro-3,5-dibromoethylbenzene in cutting-edge research. Emerging fields such as medicinal chemistry and nanotechnology continue to rely on specialized intermediates like this one to push the boundaries of what is possible at the molecular level.
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